Tricetin

Description

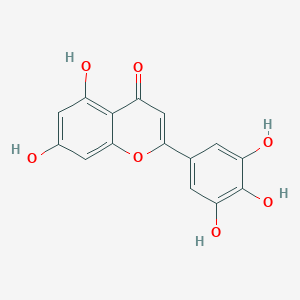

Structure

3D Structure

Propriétés

IUPAC Name |

5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O7/c16-7-3-8(17)14-9(18)5-12(22-13(14)4-7)6-1-10(19)15(21)11(20)2-6/h1-5,16-17,19-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSRJFRKVXALTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60199964 | |

| Record name | Tricetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tricetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

520-31-0 | |

| Record name | Tricetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08230 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tricetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 520-31-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5627PY99ZO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tricetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

330 °C | |

| Record name | Tricetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Multifaceted Biological Activities of Tricetin: A Technical Guide for Researchers

Introduction: Tricetin, a natural flavonoid found in sources such as eucalyptus honey and various pollens, is emerging as a compound of significant interest in the scientific community.[1][2] Its diverse pharmacological properties, including anticancer, anti-inflammatory, neuroprotective, and antioxidant effects, position it as a promising candidate for further investigation in drug development. This technical guide provides an in-depth overview of the biological activities of tricetin, focusing on its molecular mechanisms, quantitative data from key studies, and detailed experimental protocols to aid researchers in their exploration of this potent flavonoid.

Anticancer Activity

Tricetin has demonstrated notable anticancer effects across various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. Its mechanisms of action are multifaceted, involving the modulation of several key signaling pathways.

Molecular Mechanisms

Induction of Apoptosis: Tricetin triggers programmed cell death in cancer cells through both intrinsic and extrinsic pathways. In human liver cancer cells (Hep G2 and PLC/PRF/5), tricetin induces apoptosis by generating reactive oxygen species (ROS), which in turn activates the c-Jun NH2-terminal kinase (JNK) pathway.[3][4] This leads to the upregulation of death receptor 5 (DR5) and the activation of the mitochondrial apoptotic pathway.[3][4] Similarly, in human leukemic HL-60 cells, tricetin's pro-apoptotic effects are mediated by ROS-dependent JNK activation and involve caspase-8, -9, and -3 activation.[5]

In human breast adenocarcinoma MCF-7 cells, tricetin induces apoptosis by altering the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio and subsequent activation of the mitochondrial pathway and caspase-9.[6]

Cell Cycle Arrest: Beyond apoptosis, tricetin can inhibit cancer cell proliferation by arresting the cell cycle. In MCF-7 breast cancer cells, tricetin blocks cell cycle progression at the G2/M phase.[6] This is associated with the activation of ataxia telangiectasia-mutated (ATM), which then phosphorylates p53, leading to its stabilization.[6]

Quantitative Data: In Vitro Efficacy

The following table summarizes the inhibitory concentrations (IC50) of tricetin in various cancer cell lines.

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| 786-O | Renal Cell Carcinoma | Not specified | [7] |

| ACHN | Renal Cell Carcinoma | Not specified | [7] |

| Hep G2 | Human Liver Cancer | Not specified | [3] |

| PLC/PRF/5 | Human Liver Cancer | Not specified | [3] |

| MCF-7 | Human Breast Adenocarcinoma | Not specified | [2][6] |

| HL-60 | Human Leukemia | Not specified | [5] |

Note: Specific IC50 values were not consistently reported in the abstracts of the search results. Further review of the full-text articles is recommended for precise quantitative data.

Experimental Protocols

Cell Viability Assay (MTT Assay):

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of tricetin for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining):

-

Treat cells with tricetin for the indicated time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, and PI positive cells are necrotic.

Signaling Pathway Diagrams

Caption: Tricetin-induced apoptosis in liver cancer cells.

Caption: Tricetin-induced cell cycle arrest in breast cancer cells.

Anti-inflammatory Activity

Tricetin exhibits potent anti-inflammatory properties by modulating key inflammatory pathways and mediators.

Molecular Mechanisms

Tricetin has been shown to inhibit the nuclear translocation of NF-κB in lipopolysaccharide (LPS)-induced BV2 cells, a key transcription factor that regulates the expression of pro-inflammatory genes.[1] In a model of acute pancreatitis, tricetin demonstrated anti-inflammatory effects by reducing the expression of inflammatory mediators and inhibiting the activation of poly (ADP-ribose) polymerase-1 (PARP1), an enzyme involved in DNA damage and cell death.[2][8] It also suppresses the production of pro-inflammatory cytokines.[9]

Quantitative Data: Enzyme Inhibition

| Enzyme | Inhibition | IC50 Value (µM) | Reference |

| PARP1 | Activity | 18 | [8] |

Experimental Protocols

NF-κB Nuclear Translocation Assay (Immunofluorescence):

-

Culture cells on coverslips and treat with tricetin followed by an inflammatory stimulus (e.g., LPS).

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with 1% BSA in PBS.

-

Incubate with a primary antibody against the p65 subunit of NF-κB.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the localization of NF-κB p65 using a fluorescence microscope.

Signaling Pathway Diagram

Caption: Inhibition of the NF-κB signaling pathway by Tricetin.

Neuroprotective Activity

Tricetin has shown significant promise in protecting against neurodegenerative diseases by targeting pathways involved in neuroinflammation, oxidative stress, and protein aggregation.

Molecular Mechanisms

In the context of Alzheimer's disease, tricetin alleviates neuroinflammation and promotes autophagy by regulating the PI3K/Akt/mTOR signaling pathway.[1][10] Studies in animal models of Alzheimer's have shown that tricetin can improve memory, reduce Aβ deposition, and inhibit Tau protein phosphorylation.[1][11]

In models of Parkinson's disease, tricetin protects against neurotoxicity by activating the Nrf2/HO-1 signaling pathway, which is crucial for antioxidant defense.[12][13] It also prevents mitochondria-dependent apoptosis in neuronal cells.[12] Tricetin acts as a potent competitive inhibitor of the Keap1-Nrf2 protein-protein interaction, leading to the transcriptional activation of Nrf2 and the upregulation of heme oxygenase-1 (HO-1).[12][13][14]

Experimental Protocols

Western Blot Analysis for Signaling Proteins:

-

Lyse treated cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against proteins of interest (e.g., p-Akt, p-mTOR, Nrf2, HO-1).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway Diagrams

Caption: Tricetin's neuroprotective mechanism in Alzheimer's disease.

Caption: Tricetin's neuroprotective mechanism in Parkinson's disease.

Antioxidant Activity

Tricetin's chemical structure, rich in hydroxyl groups, endows it with potent antioxidant properties, enabling it to scavenge free radicals and chelate metal ions.[9]

Molecular Mechanisms

Tricetin directly scavenges reactive oxygen species, thereby mitigating oxidative stress.[9] This activity is central to many of its other biological effects, including its anticancer and neuroprotective actions.[3][12] In comparison to the structurally similar flavonoid myricetin, tricetin demonstrates significant antioxidant effects with negligible pro-oxidant activity.[15][16]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare various concentrations of tricetin and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

-

In a 96-well plate, add 100 µL of each tricetin dilution to 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Conclusion

Tricetin is a promising natural flavonoid with a broad spectrum of biological activities. Its ability to modulate multiple signaling pathways involved in cancer, inflammation, and neurodegeneration highlights its therapeutic potential. The data and protocols presented in this guide are intended to facilitate further research into the mechanisms of action and potential applications of tricetin in human health and disease. Further investigations are warranted to fully elucidate its efficacy and safety in preclinical and clinical settings.

References

- 1. Tricetin, a Dietary Flavonoid, Alleviates Neuroinflammation and Promotes Autophagy in Alzheimer's Disease by Regulating the PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tricetin - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Tricetin, a dietary flavonoid, inhibits proliferation of human breast adenocarcinoma mcf-7 cells by blocking cell cycle progression and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. CAS 520-31-0: Tricetin | CymitQuimica [cymitquimica.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Tricetin protects against 6-OHDA-induced neurotoxicity in Parkinson's disease model by activating Nrf2/HO-1 signaling pathway and preventing mitochondria-dependent apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Tricetin | Apoptosis | Nrf2 | TargetMol [targetmol.com]

- 15. mdpi.com [mdpi.com]

- 16. In Vitro Evaluation of Pro- and Antioxidant Effects of Flavonoid Tricetin in Comparison to Myricetin - PubMed [pubmed.ncbi.nlm.nih.gov]

Tricetin in Myrtaceae Pollen: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the natural sources, analytical methodologies, and pharmacological significance of tricetin found in the pollen of the Myrtaceae family.

Introduction

Tricetin (5,7,3',4',5'-pentahydroxyflavone) is a rare flavone aglycone that has garnered significant interest in the scientific community for its potential therapeutic properties. Uniquely abundant in the pollen of various species within the Myrtaceae family, particularly the subfamily Leptospermoideae, tricetin stands out from the more common flavonoid glycosides typically found in pollen.[1] This technical guide provides a comprehensive overview of tricetin from Myrtaceae pollen, targeting researchers, scientists, and drug development professionals. It delves into the known botanical sources, presents available quantitative data, details experimental protocols for extraction and analysis, and explores the signaling pathways modulated by this promising bioactive compound.

Natural Sources of Tricetin in Myrtaceae Pollen

Tricetin is a distinctive chemical marker in the pollen of numerous species belonging to the Myrtaceae family. Its presence as a free aglycone, rather than a glycoside, is a notable characteristic.[1] Key genera within the Myrtaceae family reported to contain tricetin in their pollen include Eucalyptus, Leptospermum, Metrosideros, and Kunzea.

While qualitative data confirms the presence of tricetin across these species, comprehensive quantitative data remains relatively scarce in publicly available literature. The following table summarizes the known presence of tricetin and other flavonoid aglycones in the pollen of specific Myrtaceae species.

| Species | Tricetin | Luteolin | Myricetin | 3-O-methylquercetin | Reference |

| Eucalyptus globulus | ✓ | ✓ | ✓ | ✓ | [2] |

| Leptospermum scoparium | ✓ | ✓ | [2] | ||

| Metrosideros excelsa | ✓ | [2] | |||

| Metrosideros umbellata | ✓ | ✓ | [2] | ||

| Kunzea ericoides | ✓ | ✓ | [2] |

Note: "✓" indicates the presence of the compound. Blank cells indicate that the compound was not detected or not reported in the cited study.

Experimental Protocols

The accurate extraction and quantification of tricetin from Myrtaceae pollen are crucial for research and development purposes. The following sections outline detailed methodologies synthesized from established protocols for flavonoid analysis in pollen.

Pollen Sample Preparation

Bee-collected pollen can be used for analysis, but it is essential to ensure its botanical origin through palynological analysis. Hand-sorted pollen from dominant species within a sample can provide a more homogenous source for quantification.[2]

Extraction of Tricetin

This protocol is based on a method reported for the extraction of flavonoid aglycones from Myrtaceae pollen.[2]

Materials:

-

Bee pollen or hand-collected floral pollen

-

Ethanol (EtOH), analytical grade

-

Deionized water (H₂O)

-

Ultrasonic bath

-

Centrifuge

-

Vortex mixer

Procedure:

-

Sample Weighing: Accurately weigh approximately 2 grams of pollen.

-

Solvent Preparation: Prepare a 1:1 (v/v) solution of ethanol and deionized water.

-

Extraction:

-

Add 200 mL of the EtOH:H₂O solvent to the pollen sample.

-

Vortex the mixture thoroughly to ensure complete wetting of the pollen.

-

Place the mixture in an ultrasonic bath for 30 minutes to aid in cell wall disruption and enhance extraction efficiency.

-

Allow the extraction to proceed overnight with continuous stirring.

-

-

Centrifugation: Centrifuge the extract to pellet the solid pollen debris.

-

Supernatant Collection: Carefully decant and collect the supernatant containing the extracted flavonoids.

-

Drying: The extract can be concentrated or dried completely under vacuum for subsequent cleanup and analysis.

Figure 1. Workflow for the extraction of tricetin from Myrtaceae pollen.

Flavonoid Cleanup (Purification)

For accurate quantification, it is often necessary to perform a cleanup step to remove interfering substances from the crude extract. This can be achieved using solid-phase extraction (SPE) or column chromatography.

Materials:

-

Crude pollen extract

-

Solid-Phase Extraction (SPE) C18 cartridges

-

Methanol (MeOH), HPLC grade

-

Deionized water

Procedure (SPE):

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water.

-

Sample Loading: Load the crude pollen extract onto the conditioned cartridge.

-

Washing: Wash the cartridge with a polar solvent (e.g., water or a low percentage of methanol in water) to remove highly polar impurities.

-

Elution: Elute the flavonoids, including tricetin, with a less polar solvent, such as methanol or acetonitrile.

-

Drying and Reconstitution: Dry the eluted fraction under a stream of nitrogen and reconstitute in a suitable solvent for HPLC or LC-MS/MS analysis.

Quantification of Tricetin by HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a robust and widely used technique for the quantification of flavonoids.

Instrumentation and Conditions (Example):

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and DAD.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used.

-

Solvent A: 0.1% Formic acid in water.

-

Solvent B: Acetonitrile or Methanol.

-

-

Gradient Program: A typical gradient might start with a low percentage of solvent B, gradually increasing to elute compounds with increasing hydrophobicity.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: DAD detection at a wavelength where tricetin shows maximum absorbance (around 350 nm).

-

Quantification: Quantification is performed by comparing the peak area of tricetin in the sample chromatogram to a calibration curve generated using certified tricetin standards.[3]

Quantification of Tricetin by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity for the quantification of tricetin, especially in complex matrices.

Instrumentation and Conditions (Example):

-

LC System: An ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode is commonly used for flavonoids.

-

Column and Mobile Phase: Similar to HPLC-DAD, a reversed-phase C18 column with a gradient of water/formic acid and acetonitrile/methanol is typically employed.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification. This involves monitoring a specific precursor ion (the deprotonated molecule of tricetin, [M-H]⁻) and one or more of its characteristic product ions. This highly selective detection minimizes interference from other compounds in the matrix.

-

Quantification: Quantification is achieved using a calibration curve of a tricetin standard and an internal standard to correct for matrix effects and variations in instrument response.

Signaling Pathways Modulated by Tricetin

Tricetin has been shown to modulate several key signaling pathways implicated in various diseases, making it a compound of interest for drug development.

Apoptosis and Cancer

Tricetin induces apoptosis (programmed cell death) in various cancer cell lines through multiple mechanisms:

-

Reactive Oxygen Species (ROS)/c-Jun N-terminal Kinase (JNK) Pathway: Tricetin can induce the generation of intracellular ROS, which in turn activates the JNK signaling pathway, leading to apoptosis.[2][4]

-

Mitochondrial Pathway: Tricetin can modulate the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of caspases, key executioners of apoptosis.

Figure 2. Simplified diagram of tricetin-induced apoptosis signaling pathways.

Anti-Inflammatory Effects

Tricetin exhibits anti-inflammatory properties by targeting key inflammatory pathways:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Tricetin can suppress the activation of MAPK signaling pathways, such as p38 and JNK, which are involved in the production of pro-inflammatory mediators.

-

NF-κB Signaling: Tricetin has been shown to inhibit the activation of the transcription factor NF-κB, a master regulator of inflammation.

Neuroprotection and Autophagy

Recent studies have highlighted the neuroprotective effects of tricetin, which are linked to its ability to modulate autophagy and inflammation in the brain:

-

PI3K/Akt/mTOR Pathway: Tricetin has been found to regulate the PI3K/Akt/mTOR signaling pathway.[1][3] Inhibition of this pathway can promote autophagy, a cellular process for clearing damaged components, which is often impaired in neurodegenerative diseases.

Figure 3. Tricetin's modulation of the PI3K/Akt/mTOR pathway to promote autophagy.

Conclusion and Future Directions

Tricetin from Myrtaceae pollen represents a valuable natural resource with significant potential for applications in drug development and human health. Its unique occurrence as a free aglycone and its demonstrated activity on key cellular signaling pathways warrant further investigation.

Future research should focus on:

-

Comprehensive Quantitative Analysis: There is a clear need for more extensive studies to quantify the tricetin content in a wider range of Myrtaceae species' pollen. This will help identify the most potent natural sources.

-

Bioavailability and Metabolism: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of tricetin is crucial for its development as a therapeutic agent.

-

In Vivo Efficacy: While in vitro studies are promising, further in vivo studies are necessary to validate the therapeutic effects of tricetin in animal models of various diseases.

-

Synergistic Effects: Investigating the potential synergistic effects of tricetin with other bioactive compounds present in Myrtaceae pollen could lead to the development of potent multi-target therapies.

This technical guide provides a solid foundation for researchers and drug development professionals to explore the promising potential of tricetin from Myrtaceae pollen. The detailed methodologies and insights into its pharmacological actions are intended to facilitate and inspire further research in this exciting field.

References

Tricetin's Antioxidant and Radical Scavenging Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antioxidant and radical scavenging properties of tricetin, a flavone found in sources such as honey and pollen. This document summarizes key quantitative data, details experimental methodologies for assessing its antioxidant capacity, and visualizes the cellular signaling pathways through which tricetin exerts its effects.

Core Signaling Pathways in Tricetin's Antioxidant Activity

Tricetin's antioxidant effects are not solely due to direct radical scavenging but also involve the modulation of key intracellular signaling pathways. The primary pathways implicated are the Nrf2/HO-1 and MAPK signaling cascades.

Nrf2/HO-1 Signaling Pathway

Tricetin is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative stress.[1][2] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like tricetin, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. A key target is Heme Oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of cellular responses to external stimuli, including oxidative stress. While the direct effects of tricetin on all MAPK cascades are still under investigation, evidence suggests that flavonoids with similar structures can modulate these pathways to confer protection against oxidative damage. The MAPK family includes three main subfamilies: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. Oxidative stress is known to activate JNK and p38, which can lead to apoptosis. Some flavonoids have been shown to inhibit the activation of p38 and JNK, thereby preventing oxidative stress-induced cell death.

Quantitative Antioxidant and Radical Scavenging Effects

The antioxidant capacity of tricetin has been evaluated using various in vitro assays. While specific IC50 values for tricetin in common radical scavenging assays are not widely reported in the literature, comparative studies with the structurally similar flavonoid myricetin provide valuable insights. The deoxyribose degradation assay, in particular, highlights tricetin's potent antioxidant and low pro-oxidant activity.

Deoxyribose Degradation Assay

This assay measures the ability of a compound to protect the sugar 2-deoxyribose from degradation by hydroxyl radicals generated via a Fenton-like reaction.

| Assay Variant | Compound | Concentration Range | Observation | Reference |

| H₂O₂/Fe(III)EDTA/Ascorbic Acid | Tricetin | Up to 8 µM | Inhibited 2-deoxyribose oxidation | [1] |

| Myricetin | 31 - 500 µM | Inhibited 2-deoxyribose oxidation | [1] | |

| H₂O₂/Fe(III)EDTA | Tricetin | Investigated Range | No pro-oxidant effect observed | [1] |

| Myricetin | 2 - 500 µM | Weak pro-oxidant effect | [1] | |

| Fe(III)EDTA/Ascorbic Acid | Tricetin | Investigated Range | Did not affect 2-deoxyribose degradation | [1] |

| Myricetin | 125 - 500 µM | Very weak inhibition of pro-oxidant effects | [1] |

Radical Scavenging Assays (DPPH, ABTS, Superoxide, Hydroxyl)

| Assay | Compound | IC50 Value (µM) | Reference |

| DPPH Radical Scavenging | Tricetin | Not Reported | |

| Myricetin | ~5-10 | ||

| Quercetin | 4.60 ± 0.3 | ||

| ABTS Radical Scavenging | Tricetin | Not Reported | |

| Myricetin | ~5-15 | ||

| Quercetin | 48.0 ± 4.4 | ||

| Superoxide Radical Scavenging | Tricetin | Not Reported | |

| Myricetin | Not Widely Reported | ||

| Quercetin | Not Widely Reported | ||

| Hydroxyl Radical Scavenging | Tricetin | Not Reported | |

| Myricetin | Not Widely Reported | ||

| Quercetin | ~20-40 |

Note: The IC50 values for myricetin and quercetin are approximate ranges compiled from various literature sources and are provided for comparative context.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of tricetin's and other flavonoids' antioxidant properties.

Deoxyribose Degradation Assay

This assay evaluates the hydroxyl radical scavenging activity of a compound.

Principle: Hydroxyl radicals, generated by the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + OH• + OH⁻), degrade the sugar 2-deoxyribose. This degradation produces malondialdehyde (MDA) and other thiobarbituric acid reactive substances (TBARS). TBARS react with thiobarbituric acid (TBA) under acidic conditions and heat to form a pink chromogen, which is quantified spectrophotometrically at 532 nm. An antioxidant compound will scavenge the hydroxyl radicals, thereby preventing the degradation of 2-deoxyribose and reducing the formation of the pink chromogen.

Experimental Workflow:

Reagents:

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

2-deoxy-D-ribose solution (e.g., 10 mM)

-

Ferric chloride (FeCl₃) solution (e.g., 100 µM)

-

Ethylenediaminetetraacetic acid (EDTA) solution (e.g., 100 µM)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 1 mM)

-

Ascorbic acid solution (e.g., 100 µM)

-

Tricetin stock solution dissolved in a suitable solvent (e.g., DMSO or ethanol)

-

Trichloroacetic acid (TCA) solution (e.g., 2.8% w/v)

-

Thiobarbituric acid (TBA) solution (e.g., 1% w/v in 50 mM NaOH)

Procedure:

-

Prepare the reaction mixture containing phosphate buffer, 2-deoxyribose, FeCl₃, EDTA, H₂O₂, and ascorbic acid in a test tube.

-

Add various concentrations of the tricetin solution to the reaction mixture. A control tube should be prepared without the test compound.

-

Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding TCA and TBA solutions.

-

Heat the mixture in a boiling water bath for a specified time (e.g., 15-30 minutes) to develop the pink color.

-

Cool the tubes to room temperature.

-

Measure the absorbance of the solution at 532 nm using a spectrophotometer.

-

The percentage inhibition of deoxyribose degradation is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color in solution, showing a characteristic absorption at approximately 517 nm. When an antioxidant is added, it donates a hydrogen atom or an electron to DPPH•, neutralizing it to DPPH-H. This results in a color change from violet to yellow, and a corresponding decrease in absorbance at 517 nm. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Reagents:

-

DPPH solution (e.g., 0.1 mM in methanol or ethanol)

-

Tricetin stock solution and subsequent dilutions

-

Methanol or ethanol as the solvent

Procedure:

-

Prepare a working solution of DPPH in methanol or ethanol.

-

Add a specific volume of the tricetin solution at various concentrations to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at 517 nm.

-

A control is prepared with the solvent instead of the tricetin solution.

-

The percentage of DPPH radical scavenging activity is calculated as: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of tricetin.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: ABTS is oxidized to its radical cation, ABTS•+, by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color with maximum absorbance at approximately 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless ABTS, leading to a decrease in absorbance. The extent of decolorization is proportional to the antioxidant's concentration and its radical scavenging capacity.

Reagents:

-

ABTS solution (e.g., 7 mM in water)

-

Potassium persulfate solution (e.g., 2.45 mM in water)

-

Phosphate buffered saline (PBS) or ethanol to dilute the ABTS•+ solution

-

Tricetin stock solution and subsequent dilutions

Procedure:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing them to react in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ stock solution with PBS or ethanol to obtain a working solution with an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add a small volume of the tricetin solution at various concentrations to the ABTS•+ working solution.

-

Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

A control is prepared with the solvent instead of the tricetin solution.

-

The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC50 value is determined from a plot of scavenging percentage against tricetin concentration.

Superoxide Radical (O₂•⁻) Scavenging Assay

Principle: This assay often utilizes a non-enzymatic system, such as the phenazine methosulfate-NADH (PMS-NADH) system, to generate superoxide radicals. These radicals reduce nitroblue tetrazolium (NBT) to a purple formazan product, which has a maximum absorbance at 560 nm. An antioxidant will scavenge the superoxide radicals, thereby inhibiting the formation of the formazan.

Reagents:

-

Tris-HCl buffer (e.g., 16 mM, pH 8.0)

-

NADH solution (e.g., 78 µM)

-

NBT solution (e.g., 50 µM)

-

Phenazine methosulfate (PMS) solution (e.g., 10 µM)

-

Tricetin stock solution and subsequent dilutions

Procedure:

-

In a test tube, mix the Tris-HCl buffer, NADH solution, and NBT solution.

-

Add the tricetin solution at various concentrations to the mixture.

-

Initiate the reaction by adding the PMS solution.

-

Incubate the mixture at room temperature (e.g., 25°C) for a specified time (e.g., 5 minutes).

-

Measure the absorbance at 560 nm.

-

The percentage of superoxide radical scavenging is calculated as: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC50 value is determined from the dose-response curve.

References

The Anti-inflammatory Properties of Tricetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricetin (5,7,3',4',5'-pentahydroxyflavone) is a natural flavone found in sources such as eucalyptus pollen and honey. Emerging scientific evidence has highlighted its potent anti-inflammatory properties, positioning it as a promising candidate for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the anti-inflammatory effects of Tricetin, focusing on its mechanisms of action, quantitative efficacy data from various experimental models, and detailed experimental protocols. The information is tailored for researchers, scientists, and drug development professionals engaged in the exploration of natural compounds for inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can lead to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Tricetin has demonstrated significant potential in modulating key inflammatory pathways, thereby mitigating the inflammatory response. This document synthesizes the current knowledge on Tricetin's anti-inflammatory capabilities.

Mechanisms of Action

Tricetin exerts its anti-inflammatory effects through the modulation of several key signaling pathways. The primary mechanisms identified to date include the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Upon activation by pro-inflammatory stimuli like lipopolysaccharide (LPS), the p65 subunit of NF-κB translocates to the nucleus, where it induces the expression of various pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Tricetin has been shown to suppress the activation of the NF-κB pathway. In LPS-activated RAW 264.7 macrophage cells, Tricetin (50 µM) has been observed to reduce nitric oxide (NO) production by suppressing the NF-κB pathway.[1][2] Studies have also demonstrated that Tricetin (30 µM) can significantly decrease the nuclear translocation of the p65 subunit of NF-κB in primary pancreatic acinar cells.[3][4]

Modulation of the MAPK Signaling Pathway

The MAPK pathway, which includes cascades such as ERK1/2, JNK, and p38, plays a critical role in cellular responses to a variety of stimuli, including inflammation. Tricetin has been found to suppress the phosphorylation of key kinases in the MAPK pathway. Specifically, it has been shown to significantly block the activation of p38 MAPK and JNK1/2.[5] In rat chondrocytes stimulated with IL-1β, Tricetin was observed to attenuate the phosphorylation of JNK and p38, suggesting its potential in treating osteoarthritis.

Attenuation of the JAK/STAT Signaling Pathway

The JAK/STAT pathway is crucial for signaling initiated by a wide range of cytokines and growth factors. Aberrant activation of this pathway is implicated in various inflammatory and autoimmune diseases. Tricetin has been demonstrated to interfere with this pathway by inhibiting the activation of STAT proteins. It achieves this by significantly inhibiting the activation of both STAT1 and STAT3 through the downregulation of the upstream phosphorylating enzymes JAK1 and JAK2.[5]

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory effects of Tricetin have been quantified in various in-vitro and in-vivo models. This section summarizes the key quantitative findings in tabular format for ease of comparison.

In-Vitro Studies

| Cell Line | Inducer | Tricetin Conc. | Parameter Measured | Result | Reference |

| RAW 264.7 Macrophages | LPS | 50 µM | Nitric Oxide (NO) Production | Significantly reduced | [1][2] |

| Primary Pancreatic Acinar Cells | Cerulein | 30 µM | IL-1β mRNA expression | Significantly reduced | [3] |

| Primary Pancreatic Acinar Cells | Cerulein | 30 µM | IL-6 mRNA expression | Significantly reduced | [3] |

| Primary Pancreatic Acinar Cells | IFNγ + LPS | 30 µM | NF-κB p65 Nuclear Translocation | Significantly decreased | [3][4] |

| Rat Chondrocytes | IL-1β (10 ng/mL) | 10 µM, 20 µM | iNOS gene expression | Decreased | |

| Rat Chondrocytes | IL-1β (10 ng/mL) | 10 µM, 20 µM | COX-2 gene expression | Decreased | |

| Human Peripheral Blood Mononuclear Cells (hPBMCs) | LPS | Not specified | p38 MAPK, JNK1/2 activation | Significantly blocked | [5] |

| Human Peripheral Blood Mononuclear Cells (hPBMCs) | LPS | Not specified | STAT1 and STAT3 activation | Significantly inhibited | [5] |

Table 1: Summary of In-Vitro Anti-inflammatory Effects of Tricetin

In-Vivo Studies

| Animal Model | Disease Induction | Tricetin Dosage | Parameter Measured | Result | Reference |

| Mice | Cerulein-induced Acute Pancreatitis | 2 x 10 mg/kg BW i.p. | Pancreatic Myeloperoxidase (MPO) activity | Significantly reduced | [3] |

| Mice | Cerulein-induced Acute Pancreatitis | 2 x 10 mg/kg BW i.p. | Pancreatic IL-1β, IL-6, TNF-α expression | Significantly reduced | [3] |

| Rats | Carrageenan-induced Paw Edema | Not specified | Paw edema | Protective anti-inflammatory effect confirmed | [5] |

| Mice | Dextran Sulfate Sodium (DSS)-induced Colitis | 150 mg/kg | Colon length reduction | Significantly reversed | |

| Mice | Dextran Sulfate Sodium (DSS)-induced Colitis | 150 mg/kg | Myeloperoxidase (MPO) activities | Reduced | |

| Mice | Dextran Sulfate Sodium (DSS)-induced Colitis | 150 mg/kg | Disease Activity Index (DAI) scores | Reduced |

Table 2: Summary of In-Vivo Anti-inflammatory Effects of Tricetin

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and further investigation of Tricetin's anti-inflammatory properties.

In-Vitro Assay in RAW 264.7 Macrophages

Methodology:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Cells are seeded into 6-well plates at a density of 1 × 10^6 cells/well and allowed to adhere for 24 hours.[6]

-

Treatment: Cells are pre-treated with varying concentrations of Tricetin (e.g., 10, 25, 50 µM) for 2 hours.

-

Inflammation Induction: Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

Nitric Oxide (NO) Assay: The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.[7]

-

Cytokine Analysis: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using specific ELISA kits.

-

Western Blot Analysis: Cell lysates are prepared, and protein expression levels of iNOS, COX-2, and the phosphorylated forms of NF-κB p65, p38, JNK, and STATs are determined by Western blotting using specific primary and secondary antibodies.

In-Vivo Carrageenan-Induced Paw Edema Model

Methodology:

-

Animals: Male Wistar rats (180-250 g) are used.[8]

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

-

Grouping: Rats are randomly divided into control, carrageenan-treated, Tricetin-treated, and standard drug (e.g., indomethacin) treated groups.

-

Treatment: Tricetin is administered intraperitoneally or orally 30-60 minutes before the induction of inflammation.

-

Inflammation Induction: Acute inflammation is induced by a subplantar injection of 100 µL of 1% carrageenan suspension in saline into the right hind paw.[9][10]

-

Edema Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[9]

-

Data Analysis: The percentage of edema inhibition is calculated for each group relative to the carrageenan-treated group.

Myeloperoxidase (MPO) Activity Assay

Methodology:

-

Tissue Homogenization: Pancreatic or colonic tissue is homogenized in a buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB).[11]

-

Centrifugation: The homogenate is centrifuged, and the supernatant is collected.

-

Assay Reaction: The supernatant is mixed with a reaction solution containing o-dianisidine dihydrochloride and hydrogen peroxide.[11]

-

Spectrophotometric Measurement: The change in absorbance is measured kinetically at 460 nm.[11]

-

Calculation: MPO activity is expressed as units per milligram of protein.

Conclusion

Tricetin demonstrates significant anti-inflammatory properties through the modulation of key signaling pathways, including NF-κB, MAPK, and JAK/STAT. The quantitative data from both in-vitro and in-vivo studies provide compelling evidence of its efficacy in reducing inflammatory mediators and cellular infiltration. The detailed experimental protocols provided in this guide offer a framework for further research into the therapeutic potential of Tricetin for a range of inflammatory conditions. Continued investigation is warranted to fully elucidate its mechanisms of action and to evaluate its safety and efficacy in preclinical and clinical settings.

References

- 1. In Vitro Evaluation of Pro- and Antioxidant Effects of Flavonoid Tricetin in Comparison to Myricetin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sfrbm.org [sfrbm.org]

- 3. Tricetin Reduces Inflammation and Acinar Cell Injury in Cerulein-Induced Acute Pancreatitis: The Role of Oxidative Stress-Induced DNA Damage Signaling [mdpi.com]

- 4. assessing-the-anti-inflammatory-effects-of-quercetin-using-network-pharmacology-and-in-vitro-experiments - Ask this paper | Bohrium [bohrium.com]

- 5. Mechanism of anti-inflammatory effect of tricin, a flavonoid isolated from Njavara rice bran in LPS induced hPBMCs and carrageenan induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fraxin and Quercetin, separately and combined,... | F1000Research [f1000research.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 11. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]

Tricetin as a Keap1-Nrf2 Protein-Protein Interaction Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tricetin as a competitive inhibitor of the Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) protein-protein interaction (PPI). It covers the mechanism of action, quantitative data on its cellular effects, detailed experimental protocols for assessing its activity, and visualizations of the key pathways and workflows.

Introduction: The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 signaling pathway is a master regulator of the cellular antioxidant response.[1][2] Under normal physiological conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1. Keap1 functions as a substrate adaptor for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and subsequent degradation by the 26S proteasome.[3][4] This process maintains low basal levels of Nrf2.

Upon exposure to oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified, leading to a conformational change that abrogates its ability to mediate Nrf2 degradation.[3][5] Consequently, newly synthesized Nrf2 bypasses Keap1-mediated repression, accumulates, and translocates into the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes.[1][6] This binding initiates the transcription of a broad array of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), thereby restoring cellular redox homeostasis.[1]

Directly inhibiting the Keap1-Nrf2 protein-protein interaction (PPI) with small molecules presents a promising therapeutic strategy for diseases associated with oxidative stress, including neurodegenerative disorders, inflammation, and cancer.[2][7][8] Tricetin, a flavonoid found in plants like Ginkgo biloba, has been identified as a potent competitive inhibitor of this critical interaction.[9][10][11]

Mechanism of Action of Tricetin

Tricetin functions as a direct, non-covalent inhibitor of the Keap1-Nrf2 PPI. Molecular docking studies indicate that tricetin competitively binds to the Kelch domain of Keap1, the same domain that recognizes the 'ETGE' binding motif of Nrf2.[10][11] By occupying this binding pocket, tricetin physically obstructs the interaction between Keap1 and Nrf2. This disruption prevents the Keap1-dependent ubiquitination and degradation of Nrf2.

The stabilized Nrf2 is then free to accumulate and translocate to the nucleus, where it activates the ARE-mediated expression of its target genes, including HO-1.[10][11] This upregulation of the cellular antioxidant defense system confers protection against oxidative damage.[10][11]

Quantitative Data on Tricetin's Cellular Activity

While specific IC50 values for tricetin's direct inhibition of the Keap1-Nrf2 PPI from in vitro binding assays are not prominently available in the reviewed literature, its efficacy has been quantified through cellular assays that measure its downstream effects. Molecular docking simulations have strongly suggested its potential as a potent competitive inhibitor.[10][11]

| Assay Type | Cell Line | Treatment | Concentration | Result | Reference |

| Cell Viability (MTT Assay) | SH-SY5Y | Tricetin pretreatment followed by 6-OHDA (200 µM) insult | 20, 40, 80 µM | Significantly improved cell viability compared to 6-OHDA alone. | [9] |

| Protein Expression (Western Blot) | SH-SY5Y | Tricetin treatment | 80 µM | Markedly decreased the expression of p-JNK and p-p38. | [9] |

| Nrf2 Activation | SH-SY5Y | Tricetin treatment | Not specified | Induced the protein expression and transcriptional activation of Nrf2. | [10][11] |

| Target Gene Expression | SH-SY5Y | Tricetin treatment | Not specified | Up-regulated the expression of heme oxygenase-1 (HO-1). | [10][11] |

For context, other small molecule inhibitors targeting the Keap1-Nrf2 PPI have been reported with IC50 values in the nanomolar to low micromolar range in Fluorescence Polarization assays.[7][12]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize Keap1-Nrf2 PPI inhibitors like tricetin.

This assay is a common method for screening and quantifying the potency of inhibitors of protein-protein interactions in a homogeneous format.[13][14] It measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled peptide (probe) when it is bound by a larger protein.

Principle: A small, fluorescently labeled Nrf2 peptide (e.g., FITC-9mer Nrf2 peptide) tumbles rapidly in solution, resulting in low fluorescence polarization.[13] When bound to the much larger Keap1 Kelch domain protein, its tumbling is restricted, and it emits highly polarized light. A competitive inhibitor like tricetin will displace the fluorescent peptide from Keap1, causing a decrease in polarization that is proportional to the inhibitor's concentration and affinity.

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: HEPES buffer or similar, pH 7.4.

-

Keap1 Protein: Recombinant human Keap1 Kelch domain is prepared at a fixed concentration (e.g., 100 nM).[13]

-

Fluorescent Probe: A fluorescently labeled peptide derived from the Nrf2 'ETGE' motif (e.g., FITC-9mer Nrf2 peptide amide) is prepared at a low concentration (e.g., 10 nM).[13][15]

-

Test Compound: Tricetin is dissolved in DMSO and serially diluted to create a range of concentrations.

-

-

Assay Procedure (384-well format):

-

To each well of a black, non-binding surface 384-well plate, add the assay components, typically consisting of 10 µL of Keap1 protein solution, 10 µL of the fluorescent probe, and 10 µL of the test compound at various concentrations.[15]

-

Include control wells:

-

Maximum Polarization (Pmax): Keap1 protein + fluorescent probe + DMSO (no inhibitor).

-

Minimum Polarization (Pmin): Fluorescent probe + buffer + DMSO (no protein).

-

-

Cover the plate and incubate at room temperature for a set period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.[15]

-

-

Data Acquisition:

-

Measure fluorescence polarization on a suitable microplate reader using appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC).[15]

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each inhibitor concentration.

-

The IC50 value (the concentration of inhibitor required to displace 50% of the bound probe) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[15]

-

The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based technology that provides a highly sensitive method for detecting biomolecular interactions.

Principle: The assay uses two types of beads: Donor beads and Acceptor beads. One interacting partner (e.g., Keap1) is conjugated to the Donor beads, and the other (e.g., Nrf2 peptide) is linked to the Acceptor beads. When the proteins interact, they bring the beads into close proximity (<200 nm). Upon excitation of the Donor beads at 680 nm, they release singlet oxygen molecules that travel to the nearby Acceptor beads, triggering a chemiluminescent reaction that emits light at ~615 nm. An inhibitor like tricetin disrupts the Keap1-Nrf2 interaction, separating the beads and causing a loss of the AlphaLISA signal.

Detailed Methodology:

-

Reagent Preparation:

-

Biotinylated Nrf2 Peptide: A synthetic Nrf2 peptide containing the ETGE motif is biotinylated.

-

GST-tagged Keap1 Protein: Recombinant Keap1 is expressed with a tag such as Glutathione S-transferase (GST).

-

Donor Beads: Streptavidin-coated Donor beads.

-

Acceptor Beads: Anti-GST antibody-conjugated Acceptor beads.[16]

-

Test Compound: Tricetin is serially diluted in assay buffer.

-

-

Assay Procedure:

-

Add the assay components in sequence to a microplate: GST-Keap1, biotinylated-Nrf2, and the test compound (tricetin).

-

Incubate to allow the protein-protein interaction and inhibition to occur.

-

Add the Anti-GST Acceptor beads and incubate.

-

Add the Streptavidin Donor beads and perform a final incubation in the dark.

-

-

Data Acquisition:

-

Read the plate on an Alpha-enabled microplate reader.

-

-

Data Analysis:

-

The signal decrease is proportional to the inhibitory activity of tricetin.

-

Calculate IC50 values by plotting the signal against the log of the inhibitor concentration.

-

This cell-based assay measures the transcriptional activity of Nrf2, providing a functional readout of Keap1-Nrf2 PPI inhibition within a cellular context.[5][17]

Principle: Cells (e.g., HepG2) are stably transfected with a reporter plasmid.[15] This plasmid contains a firefly luciferase gene under the control of a promoter with multiple copies of the ARE sequence.[6][18] When an inhibitor like tricetin causes Nrf2 to translocate to the nucleus, Nrf2 binds to the AREs and drives the expression of the luciferase enzyme. The amount of light produced upon addition of a luciferin substrate is directly proportional to the Nrf2 transcriptional activity.

Detailed Methodology:

-

Cell Culture and Seeding:

-

Culture ARE-luciferase reporter cells (e.g., HepG2-ARE-C8) under standard conditions.[15]

-

Seed the cells into a white, clear-bottom 96- or 384-well plate at a predetermined density and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of tricetin (and appropriate vehicle controls, e.g., DMSO).

-

Incubate for a sufficient period to allow for Nrf2 activation and luciferase expression (e.g., 16-24 hours).[5]

-

-

Luciferase Assay:

-

Remove the culture medium.

-

Lyse the cells using a suitable lysis buffer.

-

Add a luciferase assay reagent containing the substrate (luciferin) to the cell lysate.

-

-

Data Acquisition:

-

Measure the resulting luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luminescence signal (e.g., to cell viability if a multiplexed assay is used).

-

Calculate the fold induction of ARE activity relative to the vehicle control.

-

Determine the EC50 value (the concentration of inhibitor that produces 50% of the maximal response).

-

Conclusion

Tricetin has emerged as a compelling natural product inhibitor of the Keap1-Nrf2 protein-protein interaction. By directly competing with Nrf2 for binding to the Kelch domain of Keap1, it effectively stabilizes Nrf2, leading to the activation of the ARE-dependent antioxidant response.[10][11] While further quantitative characterization of its direct binding affinity is warranted, cellular assays have confirmed its ability to upregulate the Nrf2 pathway and protect cells from oxidative stress-induced damage.[9][10] The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of tricetin and its derivatives as potential therapeutic agents for a wide range of oxidative stress-related pathologies.

References

- 1. New perspectives on the therapeutic potential of quercetin in non-communicable diseases: Targeting Nrf2 to counteract oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Polar Recognition Group Study of Keap1-Nrf2 Protein-Protein Interaction Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of direct inhibitors of Keap1-Nrf2 protein-protein interaction as potential therapeutic and preventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Tricetin protects against 6-OHDA-induced neurotoxicity in Parkinson's disease model by activating Nrf2/HO-1 signaling pathway and preventing mitochondria-dependent apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. resources.revvity.com [resources.revvity.com]

- 17. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]

- 18. signosisinc.com [signosisinc.com]

The Modulatory Role of Tricetin in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the flavonoid tricetin and its significant role in modulating key cellular signaling pathways. Tricetin, a pentahydroxyflavone found in sources such as eucalyptus honey and various plants, has garnered considerable interest for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and neuroprotective properties. This document synthesizes current research to offer a detailed understanding of tricetin's mechanisms of action, supported by quantitative data, comprehensive experimental protocols, and visual representations of the signaling cascades it influences.

Overview of Tricetin's Biological Activity

Tricetin exerts its biological effects by interacting with a multitude of signaling pathways, thereby influencing cellular processes ranging from proliferation and apoptosis to inflammation and antioxidant defense. Its ability to modulate these pathways underscores its potential as a lead compound in drug discovery and development. This guide will focus on the well-documented interactions of tricetin with the PI3K/Akt/mTOR, MAPK, NF-κB, and apoptosis signaling pathways, as well as its emerging role in the Nrf2 and JAK/STAT pathways.

Quantitative Data: Tricetin's Efficacy Across Various Cell Lines

The following tables summarize the quantitative data from various studies, providing a comparative overview of tricetin's potency in different cellular contexts.

Table 1: IC50 Values of Tricetin in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| 786-O | Renal Cell Carcinoma | Approx. 40 | [1] |

| ACHN | Renal Cell Carcinoma | Approx. 60 | [1] |

| MCF-7 | Breast Adenocarcinoma | Not specified, but inhibits growth | [2] |

| HL-60 | Acute Myeloid Leukemia | Not specified, but inhibits viability | [3] |

| HepG2 | Liver Cancer | Not specified, but induces cell death | [4] |

| PLC/PRF/5 | Liver Cancer | Not specified, but induces cell death | [4] |

Table 2: Effects of Tricetin on Key Signaling Proteins

| Pathway | Protein | Effect | Cell Line | Tricetin Concentration | Reference |

| PI3K/Akt | p-EGFR | Decrease | 786-O, ACHN | Not specified | [5] |

| PI3K/Akt | p-PI3K | Decrease | 786-O, ACHN | Not specified | [5] |

| PI3K/Akt | p-Akt | Decrease | 786-O, ACHN | Not specified | [5] |

| MAPK | p-JNK | Increase | HL-60 | 40-80 µM | [3] |

| MAPK | p-ERK | Increase | HL-60 | Not specified | [3] |

| Apoptosis | Caspase-3 | Activation | HL-60 | Not specified | [3] |

| Apoptosis | Caspase-8 | Activation | HL-60 | Not specified | [3] |

| Apoptosis | Caspase-9 | Activation | HL-60 | Not specified | [3] |

| Apoptosis | PARP | Cleavage | HL-60 | Not specified | [3] |

| Apoptosis | Bax | Increase | MCF-7 | Not specified | [6] |

| Apoptosis | Bcl-2 | Decrease | MCF-7 | Not specified | [6] |

| NF-κB | p65 Nuclear Translocation | Decrease | Primary pancreatic acinar cells | 30 µM | [7] |

| Nrf2 | Nrf2 | Increase | Parkinson's disease model | Not specified | [8] |

| Nrf2 | HO-1 | Increase | Parkinson's disease model | Not specified | [8] |

Signaling Pathways Modulated by Tricetin

This section details the specific signaling pathways influenced by tricetin, complete with diagrams generated using the DOT language to visualize the complex interactions.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Tricetin has been shown to inhibit this pathway, contributing to its anti-tumor effects.[5]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway, comprising cascades such as JNK, ERK, and p38, is involved in cellular responses to a wide array of stimuli, including stress, and plays a key role in apoptosis and inflammation. Tricetin has been observed to modulate MAPK signaling, often leading to the activation of pro-apoptotic pathways in cancer cells.[3]

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central mediator of the inflammatory response. Its dysregulation is implicated in various inflammatory diseases and cancers. Tricetin has demonstrated anti-inflammatory properties by inhibiting the activation of NF-κB.[7]

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many chemotherapeutic agents function by inducing apoptosis in cancer cells. Tricetin has been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][6]

Nrf2 Antioxidant Pathway

The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a battery of cytoprotective genes. Tricetin has been reported to activate this pathway, contributing to its neuroprotective and antioxidant effects.[8]

JAK/STAT Signaling Pathway

The JAK/STAT pathway is critical for cytokine signaling and is involved in immunity, cell growth, and differentiation. While direct evidence for tricetin's modulation of this pathway is still emerging, studies on structurally similar flavonoids suggest potential inhibitory effects.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on tricetin.

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

Materials:

-

96-well plates

-

Tricetin stock solution (dissolved in DMSO)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of tricetin in complete medium.

-

Remove the medium from the wells and add 100 µL of the tricetin dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest tricetin concentration).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This protocol is used to detect specific proteins in a sample.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the proteins of interest)

-

HRP-conjugated secondary antibodies

-

ECL (Enhanced Chemiluminescence) detection reagent

-

Imaging system

Procedure:

-

Lyse the cell pellets with RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL reagent and visualize the protein bands using an imaging system.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Materials:

-

Cells stably or transiently transfected with an NF-κB luciferase reporter construct

-

Tricetin stock solution

-

NF-κB activator (e.g., TNF-α or LPS)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the transfected cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of tricetin for a specified time (e.g., 1 hour).

-

Stimulate the cells with an NF-κB activator for the appropriate duration (e.g., 6 hours).

-

Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase substrate to the cell lysates.

-

Measure the luminescence using a luminometer.

-

Normalize the results to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

Conclusion

Tricetin is a promising natural compound with multifaceted effects on key cellular signaling pathways. Its ability to inhibit pro-survival and pro-inflammatory pathways like PI3K/Akt and NF-κB, while activating pro-apoptotic and antioxidant pathways such as MAPK and Nrf2, highlights its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the pharmacological properties of tricetin for the development of novel therapies. Further research is warranted to fully elucidate its mechanisms of action and to translate these preclinical findings into clinical applications.

References

- 1. Roles of Cyt-c/Caspase-9/Caspase-3/Bax/Bcl-2 pathway in Cd-induced testicular injury in rats and the protective effect of quercetin [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Tricetin protects against 6-OHDA-induced neurotoxicity in Parkinson's disease model by activating Nrf2/HO-1 signaling pathway and preventing mitochondria-dependent apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Neuroprotective Effects of Tricetin

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary